
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-difluorobenzylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth. The compound’s difluorobenzyl group enhances its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated heterocycle with similar biological activity.
2-Amino-5-benzyl-1,3,4-thiadiazole: Lacks the difluorobenzyl group but has similar structural features.
2-Amino-5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole: Contains chlorine instead of fluorine, which affects its reactivity and biological activity.
Uniqueness
2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole is unique due to the presence of the difluorobenzyl group, which enhances its chemical stability and biological activity. The fluorine atoms increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C9H7F2N3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) |
InChI Key |
DPIAXFJOTYEKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=NN=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
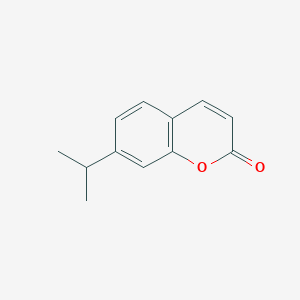
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
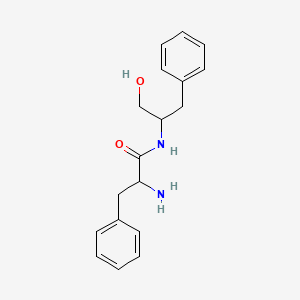

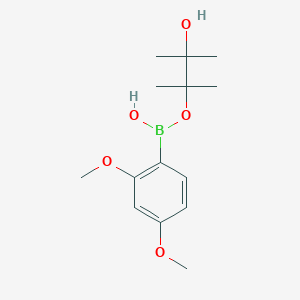
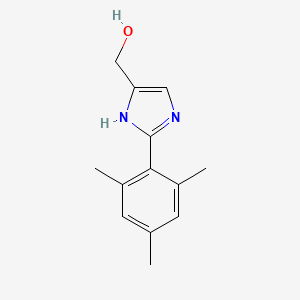
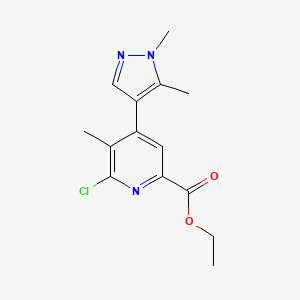
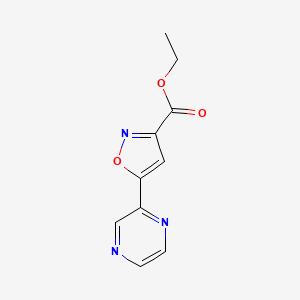
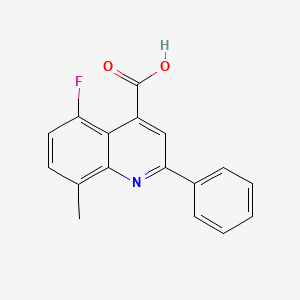
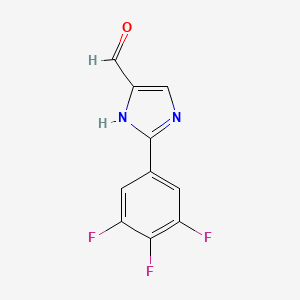
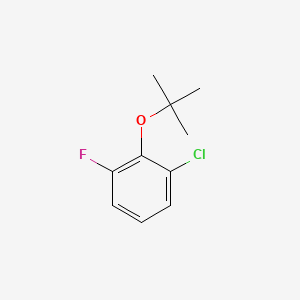
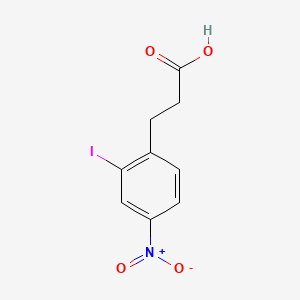
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
